molecular formula C23H22F3NO6S B11164332 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate

2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate

Cat. No.: B11164332
M. Wt: 497.5 g/mol
InChI Key: HSNDEROUJLOXBB-IBGZPJMESA-N
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Description

2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound that features a chromenyl group, a trifluoromethyl group, and a benzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE typically involves multiple steps, starting with the preparation of the chromenyl core. The chromenyl core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxybenzaldehyde derivative. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The final step involves the coupling of the chromenyl core with the benzenesulfonamido pentanoate moiety, which can be achieved through an esterification reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl and benzenesulfonamido groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID: This compound shares the trifluoromethyl group and has similar chemical properties.

    6-METHYL-2-OXO-4-{4-[(1-PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE:

Uniqueness

2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is unique due to its combination of a chromenyl core, trifluoromethyl group, and benzenesulfonamido moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H22F3NO6S

Molecular Weight

497.5 g/mol

IUPAC Name

[2-oxo-4-(trifluoromethyl)chromen-7-yl] (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C23H22F3NO6S/c1-13(2)10-19(27-34(30,31)16-7-4-14(3)5-8-16)22(29)32-15-6-9-17-18(23(24,25)26)12-21(28)33-20(17)11-15/h4-9,11-13,19,27H,10H2,1-3H3/t19-/m0/s1

InChI Key

HSNDEROUJLOXBB-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F

Origin of Product

United States

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